(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H19Cl2NO5 and its molecular weight is 376.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis
- Asymmetric Hydrogenations : The compound was used in the preparation of a cationic rhodium complex for effective asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives (Takahashi & Achiwa, 1989).
Tert-Butoxycarbonylation
- Tert-Butoxycarbonylation Reagent : It served as a reagent for tert-butoxycarbonylation, particularly in the reactions of acidic proton-containing substrates like phenols and aromatic amines (Saito, Ouchi, & Takahata, 2006).
Piperidine Derivatives Synthesis
- Synthesis of Piperidine Derivatives : The compound played a role in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives (Xue et al., 2002).
Polyamide Production
- Polyamide Synthesis : Used in the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol (Hsiao, Yang, & Chen, 2000).
Oxidation Reactions
- Catalyzing Oxidation Reactions : Acted as an efficient catalyst in tert-butylperoxy radical generation for oxidation reactions (Ratnikov et al., 2011).
Deprotection Processes
- Selective Deprotection : Utilized in improving selectivity in the removal of tert-butoxycarbonyl groups, particularly when dealing with certain protective groups and esters (Bodanszky & Bodanszky, 2009).
Zinc Complexes
- In Zinc Complex Studies : Involved in the study of zinc complexes of mono- and diradical Schiff and Mannich bases (Orio et al., 2010).
Combinatorial Chemistry
- Combinatorial Synthesis : Played a role in the combinatorial solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides (Malavašič et al., 2007).
Platinum-Catalyzed Hydroformylation
- Catalysis in Hydroformylation : Used in platinum-catalyzed asymmetric hydroformylation of olefins (Stille et al., 1991).
Antihypertensive Activity
- Antihypertensive Activity Study : Investigated for its potential in synthesizing compounds with antihypertensive activity (Kato et al., 1985).
Properties
IUPAC Name |
(2S,4S)-4-(2,5-dichlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-6-9(17)4-5-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCRZCHEAZGKES-JQWIXIFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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